molecular formula C23H16BrN3O4 B5348058 2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone

2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone

Numéro de catalogue B5348058
Poids moléculaire: 478.3 g/mol
Clé InChI: FFCMOYNFWIRTFZ-AWNIVKPZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair, and its inhibition can lead to selective killing of cancer cells with defects in DNA repair pathways. BMN-673 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Mécanisme D'action

2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone selectively inhibits PARP, an enzyme involved in DNA repair. Inhibition of PARP leads to accumulation of DNA damage, which can be lethal to cancer cells with defects in DNA repair pathways. This compound has been shown to be more potent and selective than other PARP inhibitors, such as olaparib and veliparib.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and cell death in cancer cells with defects in DNA repair pathways. The compound has also been shown to enhance the immune response against cancer cells. In preclinical studies, this compound has been well-tolerated and has shown minimal toxicity to normal tissues.

Avantages Et Limitations Des Expériences En Laboratoire

2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone has several advantages for laboratory experiments, including its potency and selectivity for PARP inhibition, its ability to induce DNA damage and cell death in cancer cells, and its potential to enhance the efficacy of chemotherapy and radiation therapy. However, the compound may have limitations in certain experimental settings, such as in cell lines with intact DNA repair pathways or in tumors with low levels of PARP expression.

Orientations Futures

There are several future directions for the development of 2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone and other PARP inhibitors. These include the evaluation of this compound in combination with other cancer therapies, the identification of biomarkers for patient selection, the development of more potent and selective PARP inhibitors, and the exploration of new indications for PARP inhibition beyond cancer. Additionally, further studies are needed to fully understand the mechanisms of resistance to PARP inhibitors and to develop strategies to overcome resistance.

Méthodes De Synthèse

2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone can be synthesized using a multi-step synthetic route starting from commercially available starting materials. The synthesis involves several key steps, including the formation of the quinazolinone core, the introduction of the nitrophenyl and bromomethoxyphenyl substituents, and the final coupling step to form the vinyl linkage. The synthesis has been optimized to yield high purity and high yield of the final product.

Applications De Recherche Scientifique

2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. The compound has shown potent anti-tumor activity in a variety of cancer cell lines, including those with defects in DNA repair pathways such as BRCA1/2 mutations. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.

Propriétés

IUPAC Name

2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-3-(4-nitrophenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrN3O4/c1-31-21-12-7-16(24)14-15(21)6-13-22-25-20-5-3-2-4-19(20)23(28)26(22)17-8-10-18(11-9-17)27(29)30/h2-14H,1H3/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCMOYNFWIRTFZ-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.